molecular formula C16H12N4O5 B3826984 N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide

N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide

Cat. No. B3826984
M. Wt: 340.29 g/mol
InChI Key: DBRFEGQPIWKGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide, also known as IND-5, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of bacterial growth, the suppression of inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to modulate various cellular signaling pathways, including the MAPK and NF-κB pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide in lab experiments is its broad spectrum of biological activity, which makes it a versatile tool for investigating various cellular processes. However, one limitation is the lack of information regarding its toxicity and potential side effects, which may limit its application in certain contexts.

Future Directions

There are several potential future directions for N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide research, including the development of novel therapeutics based on its antimicrobial, anti-inflammatory, and anticancer properties. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity, as well as to explore its application in other fields, such as materials science and catalysis.

Scientific Research Applications

N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c21-14(9-25-11-4-2-1-3-5-11)18-19-15-12-8-10(20(23)24)6-7-13(12)17-16(15)22/h1-8,17,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRFEGQPIWKGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Reactant of Route 2
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Reactant of Route 3
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Reactant of Route 5
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide

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